1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxyphenyl group and a 3,4-dimethylphenyl moiety linked via a urea bridge. The latter substituent is integrated into a 5-oxopyrrolidin-3-yl ring, introducing conformational rigidity and a ketone functional group. The methoxy and methyl groups on the aromatic rings may enhance solubility and modulate electronic interactions, while the pyrrolidinone ring could influence metabolic stability .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-5-7-17(9-14(13)2)24-12-16(11-20(24)25)23-21(26)22-15-6-8-18(27-3)19(10-15)28-4/h5-10,16H,11-12H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKTNKGHKRXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone core, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Key steps may include:
-
Formation of the Pyrrolidinone Core:
- Starting with a suitable amine and an α,β-unsaturated carbonyl compound.
- Cyclization under acidic or basic conditions to form the pyrrolidinone ring.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and methyl groups can influence its binding affinity and specificity, affecting various signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Data
Key Observations:
Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs like 6n and 6o (), which feature electron-withdrawing groups (cyano, CF₃, chloro). The 3,4-dimethylphenyl group in the target compound is shared with 6n and Metcaraphen Hydrochloride (). However, in the target, this group is tethered to a pyrrolidinone ring, which may impose steric constraints absent in simpler urea derivatives .
Metcaraphen Hydrochloride () utilizes an ester-linked cyclopentane core instead of urea, likely resulting in divergent pharmacokinetic profiles due to differences in hydrogen-bonding capacity and hydrolytic susceptibility .
Molecular Weight Trends: The target compound’s molecular weight is expected to exceed that of 6n (266.1 g/mol) and approach BF13928 (401.5 g/mol) due to the pyrrolidinone and dual aromatic substituents. Higher molecular weight may influence bioavailability or permeability .
Research Implications and Limitations
While the provided evidence highlights structural distinctions, pharmacological data (e.g., binding affinity, toxicity) for the target compound and its analogs are absent. For example:
- 6n and 6o () were synthesized with yields >82%, but their biological activities remain uncharacterized .
Further studies are warranted to correlate structural features with functional outcomes, such as enzyme inhibition assays or solubility measurements.
Biological Activity
The compound 1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.41 g/mol. The structure features a urea linkage and two aromatic rings, which are known to play a significant role in the biological activity of similar compounds.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives containing the urea moiety have shown effectiveness against various cancer cell lines. A study demonstrated that certain urea derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Numerous studies have reported antimicrobial activity associated with compounds containing dimethoxy and dimethyl phenyl groups. These compounds have been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong inhibitory effects, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For example, similar derivatives were found to act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's . This inhibition was quantified with IC50 values indicating effective concentrations necessary for 50% inhibition.
Study on Anticancer Properties
A recent study focused on the anticancer properties of a related compound demonstrated that it could induce apoptosis in human cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins . The study concluded that these compounds could serve as lead compounds for further development in cancer therapy.
Antimicrobial Efficacy Evaluation
In another study evaluating antimicrobial efficacy, a series of synthesized urea derivatives were tested against multiple bacterial strains. The results revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
